6-Methoxychroman-4-one

Description

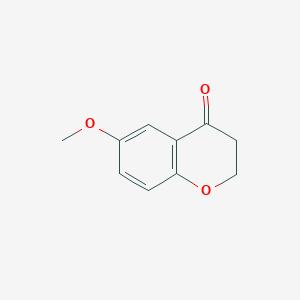

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIYOSKKKUPTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404866 | |

| Record name | 6-methoxychroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5802-17-5 | |

| Record name | 6-methoxychroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxychroman-4-one: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structure of 6-Methoxychroman-4-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical characteristics, spectroscopic profile, and a plausible synthetic route. Additionally, it explores a relevant biological signaling pathway potentially modulated by structurally similar compounds.

Core Properties and Structure

This compound, with the IUPAC name 6-methoxy-2,3-dihydro-4H-chromen-4-one, is a bicyclic compound featuring a chroman core substituted with a methoxy group and a ketone. Its chemical structure and basic properties are foundational for its application in research and development.

Structure:

-

IUPAC Name: 6-methoxy-2,3-dihydro-4H-chromen-4-one

-

Synonyms: 6-methoxy-4-chromanone, 6-methoxy-2,3-dihydrochromen-4-one

-

CAS Number: 5802-17-5

-

Chemical Formula: C₁₀H₁₀O₃

-

Molecular Weight: 178.18 g/mol

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for its handling, formulation, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Melting Point | 48 °C |

| Boiling Point | 178-180 °C (at 23 Torr) |

| Density | 1.205 g/cm³ |

| Solubility | While specific quantitative data is not readily available in the literature, chromanones generally exhibit solubility in a range of organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Aqueous solubility is expected to be limited. |

| pKa | An experimentally determined pKa value is not readily available in the scientific literature. Computational prediction for structurally related phenols suggests that the acidity of the aromatic protons is low. |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. The following sections provide representative methodologies based on established chemical principles and spectroscopic techniques.

Synthesis of this compound

A common and effective method for the synthesis of chroman-4-ones is the intramolecular Friedel-Crafts acylation of a corresponding 3-phenoxypropanoic acid.

Reaction: 3-(4-methoxyphenoxy)propanoic acid undergoes cyclization in the presence of a strong acid catalyst to yield this compound.

Materials:

-

3-(4-methoxyphenoxy)propanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, 3-(4-methoxyphenoxy)propanoic acid is mixed with an excess of polyphosphoric acid (typically 10-20 times the weight of the starting material).

-

The mixture is heated with vigorous stirring to a temperature of 80-100 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water with stirring.

-

The aqueous mixture is extracted several times with dichloromethane.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

-

¹H NMR Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent.

-

Concentration: A sample concentration of approximately 5-10 mg/mL is typically prepared.

-

Procedure: The sample is dissolved in the deuterated solvent, transferred to an NMR tube, and the spectrum is acquired on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

¹³C NMR Spectroscopy:

-

Solvent and Concentration: The same sample prepared for ¹H NMR can be used.

-

Procedure: The ¹³C NMR spectrum is acquired on the same spectrometer, often with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

-

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in this compound, notably the carbonyl group of the ketone and the ether linkage.

-

Sample Preparation: The potassium bromide (KBr) pellet method is a common technique for solid samples.

-

Procedure: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet.

-

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Signaling Pathway and Biological Activity

While specific biological activities of this compound are not extensively documented, structurally related synthetic flavanones have been shown to possess interesting pharmacological properties. For instance, the synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one has been reported to induce apoptosis and activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in human U-937 leukemia cells.[1] This suggests that the chroman-4-one scaffold with a methoxy group at the 6-position may have the potential to modulate cellular signaling cascades.

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of this pathway by a this compound derivative highlights a potential area for further investigation into the therapeutic applications of this class of compounds.

Caption: Hypothetical MAPK signaling pathway activation by a this compound derivative.

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this and related compounds.

References

An In-depth Technical Guide to 6-Methoxychroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxychroman-4-one, a heterocyclic organic compound belonging to the chromanone class. Chromanones are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This document details the physicochemical properties of this compound, outlines a detailed synthesis protocol, presents its spectral data for characterization, and explores its potential biological activities and associated signaling pathways based on current research on structurally related compounds. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

The IUPAC name for this compound is 6-methoxy-2,3-dihydro-4H-chromen-4-one . This compound is characterized by a benzene ring fused to a dihydropyranone ring, with a methoxy group substituted at the 6th position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molar Mass | 178.18 g/mol | [1] |

| CAS Number | 5802-17-5 | [1] |

| Melting Point | 48 °C | [1] |

| Boiling Point | 178-180 °C (at 23 Torr) | [1] |

| Density | 1.205 g/cm³ | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the intramolecular cyclization of a corresponding chalcone or a related precursor being a common strategy. A plausible and efficient method is the Kabbe condensation.

Synthesis of this compound via Kabbe Condensation

This method involves the reaction of 2'-hydroxy-5'-methoxyacetophenone with a suitable one-carbon aldehyde equivalent or a related ketone under specific conditions.

Materials:

-

2'-Hydroxy-5'-methoxyacetophenone

-

Paraformaldehyde

-

Pyrrolidine

-

Butyric acid

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Experimental Protocol:

-

To a solution of 2'-hydroxy-5'-methoxyacetophenone (1.0 eq) in DMSO, add paraformaldehyde (1.1 eq).

-

To this mixture, add pyrrolidine (0.5 eq) and butyric acid (0.5 eq) at room temperature.[2]

-

Stir the reaction mixture at room temperature for 1.5 to 6 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the following are predicted key features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), Methylene protons adjacent to carbonyl (δ ~2.8 ppm), Methylene protons adjacent to oxygen (δ ~4.5 ppm), Methoxy protons (δ ~3.8 ppm) |

| ¹³C NMR | Carbonyl carbon (δ ~190 ppm), Aromatic carbons (δ 110-160 ppm), Methylene carbons (δ ~40, ~70 ppm), Methoxy carbon (δ ~55 ppm) |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 178 |

| IR | C=O stretch (~1680 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), Aromatic C=C stretches (~1600, 1480 cm⁻¹) |

Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activities of this compound are limited, the chroman-4-one scaffold is present in numerous biologically active natural products and synthetic compounds. Research on closely related derivatives provides insights into its potential therapeutic applications.

Anticancer Activity

A synthetic derivative, 6-methoxy-2-(naphthalen-1-yl)chroman-4-one, has demonstrated potent cytotoxic effects against human leukemia cell lines, with IC₅₀ values in the low micromolar range.[1] This compound was shown to induce G₂-M cell cycle arrest and apoptosis.[1] The apoptotic mechanism involved the release of mitochondrial cytochrome c, activation of caspases, and processing of poly(ADP-ribose)polymerase.[1]

Modulation of Signaling Pathways

The aforementioned derivative, 6-methoxy-2-(naphthalen-1-yl)chroman-4-one, was found to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Specifically, it induced the phosphorylation of p38 MAPK, extracellular-signal regulated kinases (ERK), and c-jun N-terminal kinases/stress-activated protein kinases (JNK/SAPK).[1] Inhibition of the MEK and JNK/SAPK pathways attenuated the observed cell death, suggesting a crucial role for these kinases in the compound's cytotoxic mechanism.[1]

Given the structural similarities, it is plausible that this compound could also exhibit anticancer properties and modulate key signaling pathways involved in cell proliferation and apoptosis. Further investigation is warranted to elucidate its specific biological targets and mechanisms of action.

Diagram 2: Potential Signaling Pathway Modulation

Experimental Protocols for Biological Assays

To evaluate the potential biological activities of this compound, a series of in vitro assays can be employed.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line (e.g., U-937 human leukemia cells)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Experimental Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Diagram 3: MTT Assay Workflow

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Its straightforward synthesis and the known biological activities of its derivatives make it an attractive target for further investigation. This technical guide provides a foundational resource for researchers, summarizing the key chemical and potential biological properties of this compound. Future studies should focus on the detailed elucidation of its biological mechanisms and its efficacy in preclinical models.

References

6-Methoxychroman-4-one: An In-depth Technical Guide on its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxychroman-4-one is a chemical compound belonging to the chromanone class of flavonoids. While its direct biological activities and therapeutic potential are still under-investigated, its presence in certain halophytic plants and the known bioactivities of structurally related compounds have made it a molecule of interest. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery, synthesis, natural occurrence, and spectral characterization of this compound. It also explores the biological activities of closely related compounds to suggest potential avenues for future research.

Introduction

Chromanones are a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring. They are distinguished from the more common chromones by the absence of a double bond at the C2-C3 position. This structural variation significantly influences their biological properties. This compound, a specific derivative with a methoxy group at the 6th position, has been identified as both a synthetic and a naturally occurring compound. This guide aims to consolidate the available scientific information on this molecule to serve as a resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Discovery and Synthesis

The initial discovery of this compound is not well-documented in a single, seminal publication. However, its synthesis has been described in the scientific literature. One common synthetic route involves the use of 2'-Hydroxy-5'-methoxyacetophenone as a starting material.

General Synthetic Protocol

Experimental Workflow for a Related Chromanone Synthesis

Caption: General workflow for the synthesis of a this compound derivative.

Natural Occurrence

This compound has been reported to occur naturally in halophytic plants of the Salicornia genus.[1]

Table 1: Natural Sources of this compound

| Species | Family | Part of Plant | Reference |

| Salicornia maritima | Amaranthaceae | Not specified | [1] |

| Salicornia europaea | Amaranthaceae | Not specified | [1] |

Isolation from Natural Sources

A specific, detailed protocol for the isolation of this compound from Salicornia species has not been published. However, general methodologies for the extraction and fractionation of phytochemicals from Salicornia can be adapted for this purpose. These methods typically involve solvent extraction followed by chromatographic separation.

General Experimental Protocol for Phytochemical Isolation from Salicornia

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration, Soxhlet extraction, or accelerated solvent extraction.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions are further purified using chromatographic techniques. Column chromatography using silica gel or Sephadex is common. More advanced techniques like Centrifugal Partition Chromatography (CPC) have also been used for the separation of polyphenols from Salicornia.

-

Isolation: The final purification of this compound would likely be achieved through preparative High-Performance Liquid Chromatography (HPLC).

Proposed Isolation Workflow

References

6-Methoxychroman-4-one: A Technical Guide for Scientific Professionals

An In-depth Overview of the Chemical Data, Synthesis, and Potential Biological Significance of CAS Number 5802-17-5

This technical guide provides a comprehensive overview of 6-Methoxychroman-4-one, a heterocyclic compound belonging to the chromanone family. Intended for researchers, scientists, and professionals in drug development, this document consolidates key chemical data, experimental protocols, and the known biological activities associated with the broader class of chroman-4-ones, providing a foundational resource for future investigation.

Core Chemical and Physical Data

This compound, also known as 6-methoxy-2,3-dihydro-4H-chromen-4-one, is a solid organic compound. Its fundamental physicochemical properties are essential for its application in research and development and are summarized below.

| Property | Value | Reference |

| CAS Number | 5802-17-5 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| Melting Point | 48 °C | [1] |

| Boiling Point | 178-180 °C (at 23 Torr) | [1] |

| Density | 1.205 g/cm³ | [1] |

| Appearance | Off-white solid (predicted) | [3] |

| Solubility | Soluble in common organic solvents like ethyl acetate and DMSO; sparingly soluble in hexane. | [3][4] |

Spectroscopic Profile

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃), and retro-Diels-Alder fragmentation of the heterocyclic ring, which is characteristic of flavonoids and related compounds.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands for its functional groups.[5] Key expected peaks include a strong carbonyl (C=O) stretch around 1680 cm⁻¹, C-O-C (ether) stretching vibrations, and C-H stretching from both aromatic and aliphatic parts of the molecule.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Based on analogs like 6-Methoxy-2-pentylchroman-4-one, the proton NMR spectrum in CDCl₃ is expected to show distinct signals for the aromatic protons, the methylene protons of the chroman ring, and the methoxy group protons.[3]

-

Aromatic Protons: Three signals in the aromatic region (approx. δ 6.9-7.3 ppm), corresponding to the protons at positions 5, 7, and 8 of the chroman-4-one core.

-

Methylene Protons (C2-H₂): A triplet around δ 4.4-4.5 ppm.

-

Methylene Protons (C3-H₂): A triplet around δ 2.7-2.8 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum should display ten distinct signals.

-

Carbonyl Carbon (C4): A signal in the downfield region, typically above δ 190 ppm.

-

Aromatic Carbons: Signals between δ 100-160 ppm. The carbon attached to the methoxy group (C6) and the oxygen-bearing aromatic carbon (C8a) would be the most deshielded in this region.

-

Methylene Carbons: Signals for C2 and C3 would appear in the aliphatic region.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.[6]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of chroman-4-ones is through an intramolecular cyclization of a corresponding chalcone or via a one-pot reaction involving a substituted 2'-hydroxyacetophenone. A general procedure adapted from the literature for the synthesis of related chroman-4-ones is detailed below.[3][7]

Reaction Scheme: 2'-Hydroxy-5'-methoxyacetophenone reacts with a suitable aldehyde (e.g., formaldehyde or its equivalent) in the presence of a base to undergo an aldol condensation followed by intramolecular Michael addition to form the chroman-4-one ring.

Materials:

-

2'-Hydroxy-5'-methoxyacetophenone

-

An appropriate aldehyde (e.g., paraformaldehyde)

-

A base such as pyrrolidine or diisopropylamine (DIPA)

-

Solvent (e.g., Ethanol or DMSO)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (10%)

-

Brine solution

-

Magnesium sulfate (anhydrous)

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

To a solution of 2'-Hydroxy-5'-methoxyacetophenone in ethanol, add the aldehyde (1.1 equivalents) and the basic catalyst (1.1 equivalents).[3]

-

Heat the reaction mixture. Microwave irradiation at 160-170 °C for 1 hour can be employed for rapid synthesis.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute it with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.[3]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of chromanones and related flavonoids. A general protocol is outlined below.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape).

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or 280 nm).

-

Quantification: Based on a calibration curve generated from standard solutions of known concentrations.

Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound itself, the chroman-4-one scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological functions.[8]

Potential Therapeutic Areas:

-

Anticancer: A synthetic flavanone, 6-methoxy-2-(naphthalen-1-yl)chroman-4-one, has been shown to induce apoptosis in human leukemia cells through the activation of the MAPK signaling pathway.[9]

-

Enzyme Inhibition: Substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.[3]

-

Antimicrobial: The chroman-4-one core structure is associated with broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[7]

-

Anti-parasitic: Certain chroman-4-one analogs have shown activity against parasites like Trypanosoma brucei and Leishmania infantum by inhibiting pteridine reductase 1 (PTR1).[10]

Visualizations: Workflows and Pathways

To aid in the conceptualization of research involving this compound, the following diagrams illustrate a general experimental workflow and a key signaling pathway targeted by related compounds.

Experimental workflow for synthesis and biological evaluation.

References

- 1. chembk.com [chembk.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (R)-7-methoxy-2-phenylchroman-4-one [smolecule.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. A novel one-pot synthesis of flavones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00534K [pubs.rsc.org]

- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 8. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Methoxychroman-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxychroman-4-one, a significant heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. While a complete set of publicly available, experimentally derived raw data is not consistently found in a single source, the following tables summarize the expected and reported spectroscopic characteristics based on available data for the title compound and closely related analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the aromatic protons, the methylene protons of the chromanone ring, and the methoxy group protons. Based on data from similar structures, the following chemical shifts and coupling constants are expected.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.30 | d | ~3.2 |

| H-7 | ~7.07 | dd | ~9.0, 3.2 |

| H-8 | ~6.90 | d | ~9.0 |

| OCH₃ | ~3.79 | s | - |

| H-2 (CH₂) | ~4.50 | t | ~6.5 |

| H-3 (CH₂) | ~2.80 | t | ~6.5 |

Note: The chemical shifts for the methylene protons (H-2 and H-3) are estimations based on general values for chroman-4-ones and may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for the ten carbon atoms of this compound are presented below.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~67.0 |

| C-3 | ~38.0 |

| C-4 | ~192.0 |

| C-4a | ~120.0 |

| C-5 | ~125.0 |

| C-6 | ~157.0 |

| C-7 | ~119.0 |

| C-8 | ~107.0 |

| C-8a | ~154.0 |

| OCH₃ | ~55.9 |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1680 | C=O (aromatic ketone) | Strong |

| ~1610, ~1580, ~1490 | C=C (aromatic) | Medium-Strong |

| ~1260 | C-O-C (aryl ether) | Strong |

| ~2950, ~2850 | C-H (aliphatic) | Medium |

| ~3050 | C-H (aromatic) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular Ion) |

| 150 | [M - CO]⁺ |

| 135 | [M - CO - CH₃]⁺ |

| 107 | [C₇H₇O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Spectral Width: 0-12 ppm.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Spectral Width: 0-220 ppm.

Data Processing: The raw free induction decay (FID) data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile (approximately 1 µg/mL).

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source, coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

EI-MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

ESI-MS Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Physical and chemical properties of 6-Methoxychroman-4-one

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 6-Methoxychroman-4-one, tailored for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

This compound is a heterocyclic compound belonging to the chromanone family. Its core structure consists of a benzene ring fused to a dihydropyranone ring, with a methoxy group substitution at the 6-position.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| Melting Point | 48 °C | |

| Boiling Point | 178-180 °C at 23 Torr | |

| Appearance | Off-white solid (predicted) |

Table 2: Chemical and Spectroscopic Data of this compound (Predicted and from Related Compounds)

| Property | Predicted/Related Compound Data |

| ¹H NMR | Expected signals for aromatic protons (approx. 6.8-7.8 ppm), the methoxy group (approx. 3.8 ppm), and the two methylene groups of the dihydropyranone ring (approx. 2.8 and 4.5 ppm). |

| ¹³C NMR | Expected signals for the carbonyl carbon (approx. 190 ppm), aromatic carbons (approx. 110-160 ppm), the methoxy carbon (approx. 55 ppm), and the two methylene carbons (approx. 37 and 67 ppm). |

| Infrared (IR) | Expected characteristic peaks for C=O stretching (ketone) around 1680 cm⁻¹, C-O-C stretching (ether) around 1250 cm⁻¹, and aromatic C-H stretching. |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z 178. |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through several methods common for chromanone synthesis. A widely used and effective method is the intramolecular cyclization of a substituted 2'-hydroxyacetophenone. The following protocol is adapted from established procedures for similar chroman-4-ones.

Reaction Scheme:

Caption: General synthesis of this compound.

Detailed Protocol:

Materials:

-

2'-Hydroxy-5'-methoxyacetophenone

-

Paraformaldehyde

-

Piperidine (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-Hydroxy-5'-methoxyacetophenone (1.0 eq) in ethanol.

-

Addition of Reagents: To this solution, add paraformaldehyde (2.0 eq) and a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The data should be consistent with the expected values presented in Table 2.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 6-Methoxychroman-4-one and its Role as a Heterocyclic Compound

Abstract

This compound is a heterocyclic compound belonging to the chromanone class, a structural motif recognized as a "privileged scaffold" in medicinal chemistry.[1] Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are prevalent in numerous natural products and serve as crucial intermediates in the synthesis of a wide array of bioactive molecules.[2][3][4] The absence of the C2-C3 double bond distinguishes chromanones from the related chromones, leading to significant variations in their biological activities.[2] The incorporation of a methoxy group at the 6-position can influence the molecule's electronic properties and its interactions with biological targets. Derivatives of this compound have demonstrated a range of pharmacological activities, including potent anticancer and enzyme inhibitory effects.[5][6] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis protocols, biological activities with a focus on anticancer mechanisms, and its role as a versatile scaffold for drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are critical for its handling, formulation, and understanding its behavior in biological systems. These properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [7] |

| Molar Mass | 178.18 g/mol | [7] |

| Melting Point | 48 °C | [7] |

| Boiling Point | 178-180 °C (at 23 Torr) | [7] |

| Density | 1.205 g/cm³ | [7] |

| IUPAC Name | 6-methoxy-2,3-dihydro-4H-chromen-4-one | |

| CAS Number | 5802-17-5 | [7] |

Note: Data for the isomeric 6-methoxychroman-2-one (CAS: 20920-98-3) and the related 6-methoxychromone (CAS: 59887-88-6) are also available and may serve as useful comparators in research.[8][9]

Synthesis and Experimental Protocols

The synthesis of the chroman-4-one scaffold is a well-established process in organic chemistry. Several methods have been developed, with the base-catalyzed intramolecular aldol condensation being a common and efficient approach.

General Synthesis Workflow

The overall process from starting materials to a biologically characterized compound involves synthesis, purification, and a cascade of in vitro assays.

Caption: General experimental workflow from synthesis to biological evaluation.

Detailed Synthesis Protocol: Microwave-Assisted Aldol Condensation

This protocol is adapted from a general procedure for synthesizing 2-alkyl-substituted chroman-4-ones.[10]

-

Reactant Preparation: In a microwave process vial, create a 0.4 M solution of 2'-hydroxy-5'-methoxyacetophenone (1.0 equiv) in absolute ethanol.

-

Addition of Reagents: To the solution, add the desired aldehyde (e.g., hexanal for a 2-pentyl substituent, 1.1 equiv) followed by diisopropylamine (DIPA) as a base (1.1 equiv).

-

Microwave Irradiation: Seal the vial and heat the mixture using microwave irradiation to 160–170 °C for 1 hour with a fixed hold time.

-

Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.

Biological Activity and Mechanisms of Action

While data on the unsubstituted this compound is limited, its derivatives have shown significant promise in several therapeutic areas, primarily oncology and infectious diseases.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against various human cancer cell lines. A notable example is 6-methoxy-2-(naphthalen-1-yl)chroman-4-one, which was found to be the most cytotoxic compound in its series against the U-937 human leukaemia cell line.[5]

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| 6-methoxy-2-(naphthalen-1-yl)chroman-4-one | U-937 (Human Leukaemia) | 1.3 ± 0.2 µM | [5] |

This activity is often mediated through the induction of apoptosis and the modulation of key cellular signaling pathways, such as the MAPK pathway.[5]

This protocol describes a common method for evaluating the in vitro anticancer activity of test compounds.[11]

-

Cell Plating: Seed cancer cells (e.g., U-937) into 96-well microtiter plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the test compound (e.g., this compound derivative) to the wells. Include a positive control (e.g., etoposide) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours).

-

Cell Fixation: Gently discard the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4 °C.

-

Staining: Wash the plates five times with water and allow them to air dry. Add a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilization: Remove the unbound SRB dye by washing the plates five times with 1% acetic acid and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the optical density (absorbance) at approximately 515 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and apoptosis.[4] Certain this compound derivatives have been shown to induce apoptosis through the activation of this pathway.[5] The core of the classical MAPK/ERK pathway involves a three-tiered kinase module.

Caption: The classical MAPK/ERK signaling cascade.

Enzyme Inhibition: SIRT2

Chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase.[10][12] SIRT2 is implicated in cell cycle regulation, and its inhibition can lead to the hyperacetylation of substrates like α-tubulin, resulting in cell cycle arrest and an antitumor effect.[10] This makes SIRT2 an attractive target in oncology and neurodegenerative diseases.[10][13] While 6-methoxy derivatives have not been as extensively studied as other analogues, substitutions at the 6- and 8-positions with electron-withdrawing groups have been shown to be favorable for high potency.[6][10]

| Compound | Target | Activity (IC₅₀) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 µM | [6][10] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 1.5 µM | [6] |

This is a fluorescence-based in vitro assay to measure the inhibitory activity of compounds against SIRT2.[13]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

Test Compound: Prepare a stock solution in DMSO and create a dilution series in the assay buffer (final DMSO concentration ≤ 1%).

-

Enzyme: Dilute recombinant human SIRT2 enzyme in assay buffer.

-

Substrate: Prepare a solution of a fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2).

-

Cofactor: Prepare a solution of Nicotinamide adenine dinucleotide (NAD⁺).

-

-

Assay Plate Setup: In a 96-well black microplate, add the SIRT2 enzyme solution to all wells except the negative control. Add the diluted test compound or control inhibitor to the appropriate wells.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Start the reaction by adding a mixture of the fluorogenic substrate and NAD⁺ to all wells.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Reaction Termination: Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated product, releasing the fluorophore. Incubate for an additional 15 minutes at room temperature.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

The inhibition of SIRT2's deacetylase activity leads to the accumulation of acetylated proteins, including α-tubulin and p53.[12] Hyperacetylation of these proteins disrupts critical cellular processes, such as microtubule dynamics and transcriptional regulation, ultimately leading to cell cycle arrest (typically at the G2/M phase) and the induction of apoptosis.

Caption: Mechanism of SIRT2 inhibition leading to cell cycle arrest and apoptosis.

Antimicrobial and Antifungal Activity

Various chroman-4-one derivatives have been evaluated for their activity against pathogenic bacteria and fungi.[1][2] While specific data for this compound is sparse in the reviewed literature, the scaffold is known to be active. For instance, certain derivatives show good activity against Candida species.[2][14]

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[1][2]

-

Inoculum Preparation: Culture the microbial strain (e.g., Staphylococcus aureus, Candida albicans) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

Plate Preparation: Dispense the broth into a 96-well microtiter plate. Prepare serial two-fold dilutions of the test compound directly in the wells.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum + standard antibiotic like ampicillin) and a growth control (inoculum + vehicle).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 30-35°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

This compound is a valuable heterocyclic compound that serves as a foundational structure in medicinal chemistry. Its derivatives have demonstrated significant potential as therapeutic agents, particularly in the development of novel anticancer drugs through mechanisms involving the modulation of the MAPK signaling pathway and the inhibition of key enzymes like SIRT2. The established synthetic routes allow for extensive structural modifications, enabling the exploration of structure-activity relationships to optimize potency and selectivity. Further investigation into the specific biological profile of the parent this compound and the development of new derivatives are warranted to fully exploit the therapeutic potential of this privileged scaffold. This guide provides the essential data, protocols, and mechanistic insights to support and facilitate such research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cusabio.com [cusabio.com]

- 5. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. 6-Methoxychromone | C10H8O3 | CID 688880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Methoxychroman-2-one | C10H10O3 | CID 266743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Chroman-4-Ones: A Technical Guide to Their Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold, a privileged heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of chroman-4-one derivatives, with a focus on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate reproducible research.

Introduction to Chroman-4-Ones

Chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, is a bicyclic heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring.[1][2] This structural motif is present in a variety of natural products, including flavonoids, and has served as a versatile template for the design and synthesis of novel therapeutic agents.[3] The absence of a C2-C3 double bond distinguishes chroman-4-ones from the related chromones, leading to significant differences in their chemical and biological properties.[2] The structural diversity of chroman-4-one derivatives is achieved through substitutions at various positions of the bicyclic ring system, leading to distinct classes such as flavanones (2-phenyl-chroman-4-ones), isoflavanones (3-phenyl-chroman-4-ones), and 3-benzylidene-chroman-4-ones.[4]

Synthetic Strategies for Chroman-4-One Derivatives

The synthesis of the chroman-4-one core and its derivatives can be achieved through several strategic approaches.

General Synthesis of 2-Alkyl-Substituted Chroman-4-ones

A common and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a one-step, base-promoted aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[5][6]

Experimental Protocol:

-

A mixture of the substituted 2'-hydroxyacetophenone (1 equivalent) and the corresponding aliphatic aldehyde (1.2 equivalents) is prepared in ethanol.

-

N,N-diisopropylamine (DIPA) is added as a base.

-

The reaction mixture is heated under microwave irradiation at 160-170 °C for 1-2 hours.[6]

-

Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2-alkyl-substituted chroman-4-one.[7]

An alternative approach involves a zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones, which proceeds under mild conditions.[8]

General Synthesis of 3-Benzylidene-Chroman-4-ones

The synthesis of 3-benzylidene-chroman-4-ones is typically achieved through a Claisen-Schmidt condensation reaction between a chroman-4-one and a substituted benzaldehyde.[9][10]

Experimental Protocol:

-

A mixture of the appropriate chroman-4-one (1 equivalent) and a substituted benzaldehyde (1.2 equivalents) is prepared.

-

Piperidine is added as a catalytic amount of base.[11]

-

The reaction mixture is heated, typically at 100°C, until the starting materials are consumed (monitored by TLC).[11]

-

After cooling, the reaction mixture is diluted with ice-water and acidified with concentrated HCl.

-

The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure (E)-3-benzylidene-chroman-4-one derivative.[11]

Biological Activities and Structure-Activity Relationships

Chroman-4-one derivatives have been extensively investigated for a wide array of pharmacological activities.

Anticancer Activity

Numerous chroman-4-one derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[12] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[13]

Signaling Pathway Modulation:

Certain 3-benzylidene-chroman-4-one derivatives have been shown to exert their anticancer effects by modulating the phosphorylation of Akt and mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38 kinase.[13] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Quantitative Data for Anticancer Activity:

| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |

| 3-Benzylidene-chroman-4-one | (E)-3-(2'-methoxybenzylidene)-4-chromanone | HUVECs | 19 | [13] |

| 3-Benzylidene-chroman-4-one | 3-Bromobenzylidene derivative | Molt 4/C8 | 5.22 | [13] |

| 3-Benzylidene-chroman-4-one | 3-Bromobenzylidene derivative | CEM | 4.81 | [13] |

| Chroman-4-one | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 (enzyme) | 1.5 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[4]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the chroman-4-one derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chroman-4-one derivatives have shown promising anti-inflammatory properties, often attributed to their ability to inhibit the production of pro-inflammatory mediators.[2]

Signaling Pathway Modulation:

A key mechanism underlying the anti-inflammatory effects of some chroman-4-one derivatives is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory genes.

Antimicrobial Activity

Chroman-4-one and homoisoflavonoid derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[1][5]

Quantitative Data for Antimicrobial Activity:

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Chroman-4-one | 7-Hydroxychroman-4-one | Candida albicans | 62.5 | [1] |

| Chroman-4-one | 7-Methoxychroman-4-one | Candida albicans | 62.5 | [1] |

| Homoisoflavonoid | Compound 21 | Candida albicans | 31.25 | [1] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14]

-

Preparation of Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial or fungal suspension in sterile broth or saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

-

Preparation of Microtiter Plates: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Serial Dilution of Compound: Add 100 µL of the chroman-4-one derivative stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, from column 1 to column 10. Discard the final 100 µL from column 10.

-

Inoculation: Add 100 µL of the standardized inoculum to each well (columns 1-11). Column 11 serves as a positive control (no compound), and column 12 serves as a negative control (no inoculum).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[14]

Neuroprotective Activity

Emerging research indicates that chroman-4-one derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. Their mechanisms of action are multifaceted and can include antioxidant effects and modulation of signaling pathways involved in neuronal survival.

Conclusion

The chroman-4-one scaffold continues to be a highly valuable framework in medicinal chemistry. The synthetic versatility of this core allows for the generation of diverse libraries of derivatives with a wide spectrum of biological activities. The data and protocols presented in this guide highlight the significant potential of chroman-4-one derivatives as leads for the development of new therapeutics. Further research focusing on the optimization of their pharmacological profiles and the elucidation of their detailed mechanisms of action will be crucial for translating these promising compounds into clinical applications.

References

- 1. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 12. broadpharm.com [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Chromanone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chromanone (4-chromanone) scaffold, a benzopyran-4-one heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] This core is widely distributed in natural products, particularly in plants and fungi, and forms the backbone of a vast array of synthetic compounds with significant pharmacological potential.[1][3] The structural rigidity of the chromanone nucleus, combined with the versatility for chemical modification at various positions, allows for the design of diverse molecular architectures that can interact with a wide range of biological targets.[4] Although structurally similar to chromones, the absence of a C2-C3 double bond in chromanones can lead to significant variations in their biological activities.[1]

Chromanone derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, neuroprotective, antidiabetic, and antioxidant effects.[2] This has made the chromanone core a focal point of intensive research for the development of novel therapeutic agents with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the chromanone core in drug discovery, detailing its synthesis, summarizing key biological activities with quantitative data, and providing detailed experimental protocols for their evaluation. Additionally, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of this important class of compounds.

Synthesis of the Chromanone Core

The synthesis of the chromanone scaffold is a well-established area of organic chemistry, with several versatile methods available for the construction of the core and its derivatives. A common and effective strategy involves the base-catalyzed condensation of 4-chromanone derivatives with various aldehydes to yield 3-benzylidene-4-chromanones.[5][6]

Experimental Protocol: Synthesis of 3-Benzylidene-4-Chromanone Derivatives[7]

This protocol outlines a general procedure for the synthesis of 3-benzylidene-4-chromanone derivatives via a base-catalyzed aldol condensation.

Materials:

-

4-Chromanone derivative (1.0 eq)

-

Appropriate benzaldehyde derivative (1.2 eq)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

-

Hydrochloric acid (HCl), 2M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 4-chromanone derivative (1.0 eq) and the benzaldehyde derivative (1.2 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and acidify with 2M HCl.

-

Extraction: Extract the product with an appropriate organic solvent, such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 3-benzylidene-4-chromanone derivative.

-

Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

The chromanone scaffold has been extensively explored for its diverse pharmacological activities. The following sections detail the key therapeutic areas where chromanone derivatives have shown significant promise, supported by quantitative data and relevant experimental protocols.

Anticancer Activity

Chromanone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[7][8] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[7]

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 3-Benzylidenechromanone 1 | HT-29 (Colon) | ~15-30 | [4] |

| 3-Benzylidenechromanone 1 | Caco-2 (Colon) | ~8-20 | [4] |

| 3-Benzylidenechromanone 3 | HT-29 (Colon) | ~15-30 | [4] |

| 3-Benzylidenechromanone 5 | HT-29 (Colon) | ~15-30 | [4] |

| Spiropyrazoline analogue 2 | HL-60 (Leukemia) | Induces 60% G2/M arrest | [8] |

| Spiropyrazoline analogue 10 | HL-60 (Leukemia) | Induces 60% G2/M arrest | [8] |

| 3-Chlorophenylchromanone (B2) | A549 (Lung) | Strong cytotoxicity | [7] |

| Norfloxacin derivative F | HepG2 (Liver) | 31.1 µg/ml | |

| Norfloxacin derivative F | CT26 (Colon) | 28.0 µg/ml | |

| Ciprofloxacin derivative B | CT26 (Colon) | 20.0 µg/ml |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Chromanone derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the chromanone derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the MTT-containing medium. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro α-glucosidase inhibitory assay [protocols.io]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 6. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methoxychroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-methoxychroman-4-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the base-catalyzed intramolecular cyclization of 2'-hydroxy-5'-methoxyacetophenone with a one-carbon electrophile, such as formaldehyde. This method offers a straightforward and efficient route to the desired chromanone scaffold. These application notes are intended to guide researchers in the successful synthesis and purification of this important heterocyclic compound.

Introduction

Chromanones are a class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including flavonoids and other natural products. Their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, have made them attractive targets in medicinal chemistry and drug discovery. This compound, in particular, serves as a crucial building block for the synthesis of more complex pharmaceutical agents. The methoxy substituent on the aromatic ring can modulate the electronic and lipophilic properties of the final molecule, potentially enhancing its biological activity and pharmacokinetic profile.

The synthesis of 2,3-unsubstituted chroman-4-ones from 2'-hydroxyacetophenones can be achieved through various methods, most notably via a base-catalyzed reaction with a formaldehyde equivalent, which provides the necessary methylene bridge for the formation of the pyranone ring. This protocol details a putative method for the synthesis of this compound from commercially available 2'-hydroxy-5'-methoxyacetophenone.

Reaction Scheme

The overall reaction for the synthesis of this compound from 2'-hydroxy-5'-methoxyacetophenone is depicted below. The reaction proceeds via an initial base-catalyzed addition of formaldehyde to the enolate of the acetophenone, followed by an intramolecular Michael-type addition of the phenolic hydroxyl group to the newly formed α,β-unsaturated ketone intermediate, which upon dehydration yields the target chromanone.

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents:

-

2'-hydroxy-5'-methoxyacetophenone

-

Paraformaldehyde

-

Pyrrolidine

-

Acetic acid

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel (for column chromatography)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-hydroxy-5'-methoxyacetophenone (1.66 g, 10 mmol), paraformaldehyde (0.45 g, 15 mmol), and anhydrous dimethylformamide (30 mL).

-

Addition of Catalyst: To the stirred suspension, add pyrrolidine (0.83 mL, 10 mmol) followed by the dropwise addition of glacial acetic acid (0.57 mL, 10 mmol).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The starting material and product can be visualized under UV light (254 nm).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Parameter | Value |

| Starting Material | 2'-hydroxy-5'-methoxyacetophenone |

| Reagents | Paraformaldehyde, Pyrrolidine, Acetic Acid |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 12-24 hours |

| Product | This compound |